molecular formula C18H21F2NO6 B8131773 1-tert-Butyl 3-ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-1,3-dicarboxylate

1-tert-Butyl 3-ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-1,3-dicarboxylate

Katalognummer: B8131773
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: ZSVJXHXRKSMVRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-Butyl 3-ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-1,3-dicarboxylate is a synthetic azetidine derivative featuring a four-membered azetidine ring core. This compound is distinguished by two ester groups (tert-butyl and ethyl) at the 1- and 3-positions, respectively, and a 2,2-difluorobenzo[d][1,3]dioxol-5-yl substituent at the 3-position. The benzo[d][1,3]dioxole moiety, fluorinated at the 2,2-positions, is a pharmacophoric motif associated with enhanced metabolic stability and binding affinity in medicinal chemistry . The tert-butyl and ethyl esters serve as protective groups, facilitating selective reactivity in synthetic pathways .

Eigenschaften

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-(2,2-difluoro-1,3-benzodioxol-5-yl)azetidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2NO6/c1-5-24-14(22)17(9-21(10-17)15(23)27-16(2,3)4)11-6-7-12-13(8-11)26-18(19,20)25-12/h6-8H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVJXHXRKSMVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-tert-Butyl 3-ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-1,3-dicarboxylate (CAS No. 1956385-48-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure:

  • Molecular Formula: C18H21F2NO6
  • Molecular Weight: 373.36 g/mol

The structure features a tert-butyl group and an ethyl group attached to an azetidine ring, along with a difluorobenzo[d][1,3]dioxole moiety which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds, including those similar to 1-tert-butyl 3-ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-1,3-dicarboxylate, exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity: Compounds with similar structures have shown potent antifungal effects against Candida albicans and Cryptococcus species. The Minimum Inhibitory Concentration (MIC) values for effective compounds in related studies ranged from 0.125μg/mL0.125\,\mu g/mL to 4.0μg/mL4.0\,\mu g/mL .

Anti-inflammatory and Immunomodulatory Effects

The compound is also being investigated for its potential in immunosuppression and treatment of inflammatory disorders. It is noted for its role in the preparation of Janus kinase inhibitors (JAK inhibitors), which are crucial for treating autoimmune diseases and certain cancers .

Pharmacological Studies

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionMIC/EffectivenessReference
AntifungalCandida albicansMIC: 0.1254.0μg/mL0.125-4.0\,\mu g/mL
ImmunomodulationAutoimmune disordersEffective as JAK inhibitor
AntibacterialVarious bacterial strainsNot specified

Case Studies

Case Study 1: Antifungal Activity
In a recent study focusing on azetidine derivatives, compounds structurally related to 1-tert-butyl 3-ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-1,3-dicarboxylate were tested against fluconazole-resistant strains of C. albicans. The results indicated that certain derivatives showed synergistic effects when combined with fluconazole, enhancing antifungal potency significantly.

Case Study 2: JAK Inhibition
Research into the synthesis of JAK inhibitors has revealed that azetidine derivatives can modulate immune responses effectively. These findings suggest that the compound could play a role in developing treatments for transplant rejection and other inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

1-(Tert-butyl) 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate (CAS: 1821397-76-5)

  • Key Differences : Replaces the 2,2-difluorobenzo[d][1,3]dioxol-5-yl group with a 2-oxoethyl substituent and uses a methyl ester instead of ethyl.
  • Impact : The absence of the fluorinated aromatic ring reduces steric bulk and electronic effects, likely diminishing biological target interactions. The methyl ester may alter solubility and metabolic stability compared to the ethyl ester .

    1-tert-Butyl 3-ethyl 3-fluoropiperidine-1,3-dicarboxylate (CAS: 1228631-45-5)

  • Key Differences : Substitutes the azetidine ring with a six-membered piperidine ring and introduces a single fluorine atom at the 3-position.

  • The mono-fluorination lacks the electron-withdrawing effects of the difluoro group, altering reactivity and binding properties .

Ring Size and Functional Group Comparisons

1-tert-Butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (CAS: 170844-49-2)

  • Key Differences : Features a five-membered pyrrolidine ring instead of azetidine.
  • 2.2.2. Ethyl 1-Boc-3-ethyl pyrrolidinecarboxylate
  • Key Differences : Similar pyrrolidine core but lacks the fluorinated aromatic substituent.

  • Impact : The absence of the 2,2-difluorobenzo[d][1,3]dioxol-5-yl group simplifies synthesis but may reduce pharmacological activity .

Fluorinated Analogues

2-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one (A25)

  • Key Differences: Retains the 2,2-difluorobenzo[d][1,3]dioxol-5-yl group but replaces the azetidine with a cyclopropane-quinazolinone scaffold.
  • Impact: The rigid cyclopropane and quinazolinone system may enhance binding to planar biological targets, whereas the azetidine offers sp³-hybridized flexibility for diverse interactions .

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

  • The target compound’s molecular weight (~375–400 g/mol, estimated) is higher than simpler analogues like 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (MW: 275.32) due to the difluorobenzo[d][1,3]dioxol-5-yl group .

Table 1. Comparative Analysis of Azetidine Derivatives

Compound Name Ring Size Substituents (Position 3) Molecular Weight (g/mol) Key Applications
Target Compound 4 (Azetidine) 2,2-Difluorobenzo[d][1,3]dioxol-5-yl ~375–400 Pharmaceutical intermediates
1-tert-Butyl 3-ethyl pyrrolidine-1,3-dicarboxylate 5 (Pyrrolidine) None (simple ethyl ester) 275.32 Organic synthesis
1-tert-Butyl 3-ethyl 3-fluoropiperidine-1,3-dicarboxylate 6 (Piperidine) Fluorine 275.32 Fluorinated drug candidates
2-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one 4 (Cyclopropane) 2,2-Difluorobenzo[d][1,3]dioxol-5-yl ~400 (estimated) Antiviral/anticancer research

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.